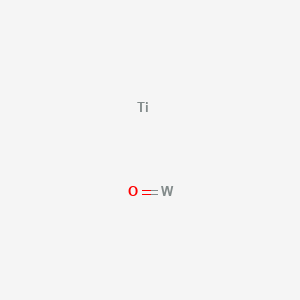

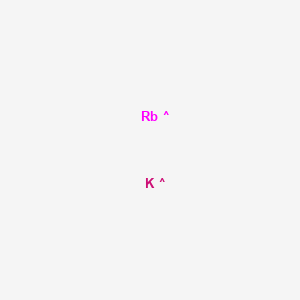

Potassium;rubidium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium and rubidium are both alkali metals found in Group 1 of the periodic table. Potassium, with the symbol K and atomic number 19, is essential for both plant and animal life. Rubidium, symbolized as Rb with atomic number 37, is a soft, silvery-white metallic element. Both elements share similar chemical properties due to their single valence electron, making them highly reactive, especially with water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium and rubidium can be extracted from their respective ores through various methods. For rubidium, the extraction methods include complex salt precipitation, solvent extraction, and ion exchange processes. For instance, rubidium can be extracted from brine using the ammonium phosphomolybdate complex salt precipitation process . Potassium is typically extracted from minerals like sylvite and carnallite through electrolysis or reduction processes .

Industrial Production Methods: The industrial production of rubidium involves the metallothermic reduction process, where calcium is used to reduce rubidium chloride or carbonate . Potassium is produced by sodium reduction of molten potassium chloride at high temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: Both potassium and rubidium undergo similar types of reactions, including oxidation, reduction, and substitution. They react vigorously with water to form their respective hydroxides and hydrogen gas: [ 2K(s) + 2H_2O(l) \rightarrow 2KOH(aq) + H_2(g) ] [ 2Rb(s) + 2H_2O(l) \rightarrow 2RbOH(aq) + H_2(g) ] .

Common Reagents and Conditions: Common reagents for reactions involving potassium and rubidium include halogens, oxygen, and acids. For example, rubidium reacts with halogens to form rubidium halides, such as rubidium chloride (RbCl) and rubidium bromide (RbBr) .

Major Products Formed: The major products formed from these reactions include potassium hydroxide (KOH), rubidium hydroxide (RbOH), and various halides like potassium chloride (KCl) and rubidium chloride (RbCl) .

Wissenschaftliche Forschungsanwendungen

Potassium and rubidium have diverse applications in scientific research. Rubidium is used in the development of potassium ion channels, special types of glass, and superoxide production . It also has applications in electronics, telecommunications, optical and laser technology, and biomedical research . Potassium is crucial in agriculture as a fertilizer and is used in the manufacture of explosives, soaps, and detergents .

Wirkmechanismus

Rubidium and potassium ions participate in the sodium-potassium ion exchange pumps present in cell membranes. This mechanism is crucial for maintaining cellular function and homeostasis. Rubidium-82, a radioactive isotope, is used in Positron Emission Tomography (PET) imaging due to its similarity to potassium ions in biochemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to potassium and rubidium include other alkali metals like lithium, sodium, and cesium. These elements share similar chemical properties due to their single valence electron.

Uniqueness: Rubidium is more reactive than potassium and has unique applications in high-precision technology, such as quantum mechanics-based computing devices . Potassium, on the other hand, is more abundant and widely used in agriculture and industry .

By understanding the properties, reactions, and applications of potassium and rubidium, researchers can harness their unique characteristics for various scientific and industrial purposes.

Eigenschaften

CAS-Nummer |

12333-39-0 |

|---|---|

Molekularformel |

KRb |

Molekulargewicht |

124.566 g/mol |

IUPAC-Name |

potassium;rubidium |

InChI |

InChI=1S/K.Rb |

InChI-Schlüssel |

ZDCPCNYMFTYBBX-UHFFFAOYSA-N |

Kanonische SMILES |

[K].[Rb] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)

![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)